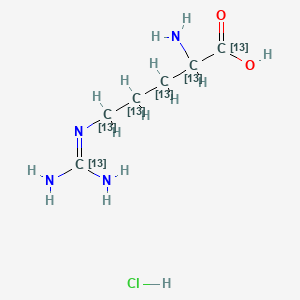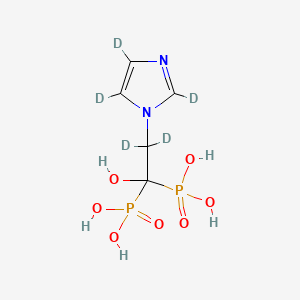
2-Acetylthiazole-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylthiazole-13C2 involves several steps:
Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.
Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.
Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.
Industrial Production Methods
For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylthiazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Aplicaciones Científicas De Investigación
2-Acetylthiazole-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylthiazole: The non-labeled version of the compound.
Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.
Uniqueness
2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .
Propiedades
Fórmula molecular |
C5H5NOS |
|---|---|
Peso molecular |
129.15 g/mol |
Nombre IUPAC |
1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |
Clave InChI |
MOMFXATYAINJML-VFZPYAPFSA-N |
SMILES isomérico |
[13CH3][13C](=O)C1=NC=CS1 |
SMILES canónico |
CC(=O)C1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)






![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
